molecular formula C17H17N3O5S B11710370 ethyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11710370
M. Wt: 375.4 g/mol
InChI Key: KLJKXVIRUYQVIO-UHFFFAOYSA-N
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Description

Ethyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiazole with ethyl acetoacetate and 3-nitrobenzaldehyde in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Cyclization: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Hydrolysis can be achieved using aqueous sodium hydroxide.

    Cyclization: Cyclization reactions often require acidic or basic conditions, depending on the desired product.

Major Products

    Reduction: Reduction of the nitro group yields the corresponding amino derivative.

    Hydrolysis: Hydrolysis of the ester group yields the carboxylic acid.

Scientific Research Applications

Ethyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

    Biological Studies: The compound’s interactions with various biological targets make it a candidate for studying enzyme inhibition and receptor binding.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazolopyrimidine core can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the thiazolopyrimidine core makes it a versatile compound for various applications in medicinal and industrial chemistry.

Biological Activity

Ethyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in pharmacology.

Synthesis

The compound can be synthesized through various methods involving multi-component reactions. The synthesis typically involves the reaction of thiazole derivatives with nitrophenyl groups under specific conditions to yield the desired thiazolopyrimidine structure. Recent studies have highlighted ultrasound-assisted and microwave-assisted synthesis techniques that enhance yield and reduce reaction time .

Biological Activity Overview

This compound exhibits a broad spectrum of biological activities:

  • Anticancer Activity : Research has indicated that thiazolopyrimidine derivatives possess significant anticancer properties. For instance, derivatives have shown efficacy against triple-negative breast cancer cells and other tumor types . The compound's structure allows it to interact with specific cellular pathways involved in tumor growth inhibition.
  • Antimicrobial Properties : Compounds in this class have demonstrated antimicrobial activity against various pathogens. Studies suggest that they can inhibit bacterial growth and may serve as potential leads for developing new antibiotics .
  • Anti-inflammatory Effects : Ethyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo has been evaluated for anti-inflammatory activity. It shows promise in modulating inflammatory pathways, making it a candidate for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiazolopyrimidine derivatives is often influenced by their structural components. Key factors include:

  • Substituents on the Nitrophenyl Ring : Modifications on the nitrophenyl group can significantly affect the compound's potency against cancer cells.
  • Positioning of Functional Groups : The arrangement of methyl and carboxylate groups plays a crucial role in enhancing biological activity.

Case Studies

  • Cytotoxicity against MDA-MB-231 Cells : A study reported that derivatives of thiazolopyrimidine exhibited cytotoxic effects with IC50 values ranging from 27.6 μM to 43 μM against the MDA-MB-231 breast cancer cell line. The presence of electron-withdrawing groups was associated with increased cytotoxicity .
  • Antimicrobial Testing : In vitro studies revealed that certain derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/Effective ConcentrationReference
Compound AAnticancer27.6 μM
Compound BAntimicrobial50 μg/mL
Compound CAnti-inflammatoryNot specified

Properties

Molecular Formula

C17H17N3O5S

Molecular Weight

375.4 g/mol

IUPAC Name

ethyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H17N3O5S/c1-4-25-16(22)13-9(2)18-17-19(15(21)10(3)26-17)14(13)11-6-5-7-12(8-11)20(23)24/h5-8,10,14H,4H2,1-3H3

InChI Key

KLJKXVIRUYQVIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C(S2)C)C

Origin of Product

United States

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